3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile CAS number
3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile CAS number
An in-depth technical analysis and methodological guide for the synthesis and application of 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile (CAS: 133641-33-5).
Executive Summary
In the landscape of modern drug discovery and heterocyclic chemistry, functionalized benzo[b]thiophenes serve as privileged scaffolds. Specifically, 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile is a highly reactive, bifunctional building block. Characterized by its dual nitrile groups and an ether linkage, this compound is engineered for the downstream synthesis of complex polycyclic systems, including benzothieno[3,2-d]pyrimidines and oxepino-fused benzothiophenes. These tricyclic and tetracyclic derivatives are heavily investigated for their pharmacological properties, acting as anti-platelet aggregation agents, antimalarial N-myristoyltransferase (NMT) inhibitors, and selective kinase inhibitors[1],[2].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols for this critical intermediate.
Physicochemical Data & Structural Profile
To ensure analytical accuracy during synthesis and characterization, the core quantitative data for 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile is summarized below[3],.
| Property | Value |
| CAS Number | 133641-33-5 |
| Molecular Formula | C₁₁H₆N₂OS |
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | 3-(cyanomethoxy)benzo[b]thiophene-2-carbonitrile |
| SMILES | C1=CC=C2C(=C1)C(=C(S2)C#N)OCC#N |
| Physical Form | Solid (typically off-white to light brown) |
| Functional Groups | Aryl ether, dual nitriles, benzothiophene core |
Mechanistic Pathways & Synthesis Strategy
The synthesis of 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile is achieved via a highly regioselective two-stage workflow.
Stage 1: Base-Catalyzed Annulation The benzo[b]thiophene core is constructed by reacting methyl 2-mercaptobenzoate with 2-bromoacetonitrile. The choice of base here is critical: potassium tert-butoxide (t-BuOK) is utilized because its steric hindrance prevents nucleophilic attack on the highly electrophilic nitrile or ester carbonyls. Instead, it rapidly deprotonates the thiol, driving a nucleophilic substitution followed by an intramolecular Dieckmann-type condensation to yield 3-hydroxybenzo[b]thiophene-2-carbonitrile[1].
Stage 2: Regioselective O-Alkylation (HSAB Theory) The intermediate 3-hydroxybenzo[b]thiophene-2-carbonitrile exhibits keto-enol tautomerism. The resulting enolate is an ambident nucleophile capable of reacting at either the oxygen or the C3 carbon. According to the Hard Soft Acid Base (HSAB) principle, the oxygen atom acts as a "hard" nucleophile. To strictly enforce O-alkylation over C-alkylation, a hard electrophile (chloroacetonitrile) is paired with a hard counter-cation (K⁺ from K₂CO₃) in a polar aprotic solvent (acetone). Acetone poorly solvates the enolate anion, maximizing the reactivity of the hard oxygen center and driving the reaction to the desired cyanomethoxy ether[2].
Fig 1: Two-stage synthesis workflow for 3-(cyanomethoxy)-1-benzothiophene-2-carbonitrile.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in analytical checkpoints to ensure reaction fidelity.
Stage 1: Synthesis of 3-Hydroxybenzo[b]thiophene-2-carbonitrile
Adapted from the optimized conditions by Rackham et al.[1].
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Preparation: In an oven-dried, argon-purged flask, dissolve methyl 2-mercaptobenzoate (1.0 eq, ~11.9 mmol) and 2-bromoacetonitrile (1.1 eq, ~13.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
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Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Gradually add potassium tert-butoxide (6.0 eq, ~71.3 mmol) portion-wise over 5 minutes.
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Causality Check: The large excess of t-BuOK is required to drive the equilibrium of the Dieckmann condensation forward by irreversibly deprotonating the final product.
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Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 15–30 minutes.
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Validation Check 1 (In-Process): Perform TLC (Hexane/EtOAc 3:1). The starting ester (Rf ~0.6) should be completely consumed, replaced by a baseline spot (the potassium salt of the product).
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Quenching & Workup: Quench the reaction by slowly adding 2 M HCl until the aqueous layer reaches pH 2.
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Validation Check 2 (Critical): Verify pH with indicator paper. If pH > 2, the product remains a water-soluble enolate, devastating your isolated yield.
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Isolation: Extract with ethyl acetate (3 × 75 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a dark brown solid (Yield: ~88%).
Stage 2: Regioselective O-Alkylation to the Target Compound
Adapted from the regioselective parameters established by Hirota and Bourlot[2].
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Preparation: Dissolve 3-hydroxybenzo[b]thiophene-2-carbonitrile (1.0 eq) in anhydrous acetone (0.2 M concentration).
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Activation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to allow enolate formation. The solution will typically exhibit a deep red/brown hue.
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Alkylation: Add chloroacetonitrile (1.1 eq) dropwise.
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Reflux: Heat the mixture to reflux (approx. 56 °C) for 4 to 6 hours.
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Validation Check 3 (In-Process): As the O-alkylation proceeds, KCl precipitates, and the dark color of the enolate lightens significantly. TLC (Hexane/EtOAc 4:1) will show the emergence of the less polar O-alkylated product.
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Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃/KCl) through a Celite pad, and wash the cake with fresh acetone. Concentrate the filtrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol to afford the pure 3-(cyanomethoxy)-1-benzothiophene-2-carbonitrile (Yield: ~70%).
Downstream Applications in Drug Discovery
The true value of 3-(cyanomethoxy)-1-benzothiophene-2-carbonitrile lies in its bifunctionality. The proximity of the ether-linked nitrile to the ring-bound nitrile allows for facile cyclization.
When treated with formamide and ammonia at elevated temperatures, the dual nitriles undergo a cyclocondensation to form benzothieno[3,2-d]pyrimidines . Alternatively, base-catalyzed Dieckmann condensations utilizing the cyanomethoxy arm can yield oxepino-fused benzothiophenes . These tricyclic architectures are highly sought after; benzothienopyrimidines are documented to exhibit stronger inhibitory activity against collagen-induced blood platelet aggregation than aspirin, and serve as potent scaffolds for targeting parasitic N-myristoyltransferases (NMT) in Plasmodium falciparum[1],[2].
Fig 2: Downstream conversion of the core into bioactive polycyclic heterocycles.
References
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ChemScene. "133641-33-5 | 3-(Cyanomethoxy)benzo[b]thiophene-2-carbonitrile Product Specifications." ChemScene LLC. 3
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Sigma-Aldrich. "3-(cyanomethoxy)-1-benzothiophene-2-carbonitrile | 133641-33-5." Merck KGaA.
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Rackham, M. D., et al. "Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Directed by Ligand Efficiency Dependent Lipophilicity (LELP)." Journal of Medicinal Chemistry, 2013, 56(1), 371-375. 1
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Bourlot, A. S., Merour, J. Y. "Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate Use in Pyrimidine Synthesis." Heterocyclic Communications, 1994, 1(2-3), 181-190. 2
